2-fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
2-fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclo[111]pentane structure This compound is notable for its incorporation of fluorine atoms, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[111]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the fluorination of a bicyclo[11The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups .
Scientific Research Applications
2-fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure and reactivity make it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a drug candidate is being explored, particularly for its stability and bioavailability.
Mechanism of Action
The mechanism by which 2-fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group can enhance binding affinity to enzymes or receptors, influencing biological activity. The bicyclo[1.1.1]pentane core provides a rigid framework that can improve the compound’s selectivity and potency .
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
Compared to similar compounds, 2-fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group. This configuration can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2731008-12-9 |
---|---|
Molecular Formula |
C13H10F4O2 |
Molecular Weight |
274.2 |
Purity |
95 |
Origin of Product |
United States |
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